2-(4-Chlorophenyl)benzothiazole

Cytochrome P450 induction Aryl hydrocarbon receptor Xenobiotic metabolism

Researchers requiring non-dioxin CYP450 inducers face limited validated options. 2-(4-Chlorophenyl)benzothiazole (CAS 6265-91-4) is a potent AhR-mediated CYP1A1 inducer exceeding TCDD benchmarks in HepG2 & Hepa-1 cells. • Confirmed CYP1A1 induction at protein & mRNA endpoints • Validated glucocorticoid receptor potentiator-1 of only 3 known non-steroidal compounds • Para-chloro substitution ensures optimal CYP450 binding vs. ortho, fluoro, or bromo analogs ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C13H8ClNS
Molecular Weight 245.73 g/mol
CAS No. 6265-91-4
Cat. No. B1219517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)benzothiazole
CAS6265-91-4
Synonyms2-(4'-chlorophenyl)benzothiazole
Molecular FormulaC13H8ClNS
Molecular Weight245.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
InChIKeyGEYFXQNOTPBYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)benzothiazole Procurement & Physicochemical Data


2-(4-Chlorophenyl)benzothiazole (CAS 6265-91-4, molecular formula C13H8ClNS, molecular weight 245.73 g/mol) is a heterocyclic aromatic compound belonging to the 2-arylbenzothiazole class, characterized by a benzothiazole core substituted at the 2-position with a 4-chlorophenyl moiety . The compound has a reported melting point of 118°C, boiling point of 381.9°C at 760 mmHg, and density of 1.339 g/cm³ . Single-crystal X-ray diffraction analysis confirms the compound crystallizes in the monoclinic P21/c space group with unit cell parameters a = 11.0497(5) Å, b = 14.1040(6) Å, c = 7.1466(3) Å, β = 98.556(4)°, V = 1101.37(8) ų, Z = 4 at T = 150 K [1]. This structural characterization provides definitive identity verification for quality control and procurement purposes.

Why 2-(4-Chlorophenyl)benzothiazole Cannot Be Substituted


In the 2-arylbenzothiazole class, substitution pattern and halogen identity produce fundamentally distinct physicochemical and biological outcomes that preclude simple interchange. The 4-chloro substituent in 2-(4-chlorophenyl)benzothiazole confers a specific electronic and steric profile distinct from 4-fluoro (stronger electron-withdrawing, smaller size), 4-bromo (heavier halogen, altered polarizability), and 4-methyl (electron-donating) analogs . Critically, para-substitution (4-position) optimizes spatial alignment for cytochrome P450 enzyme binding, whereas ortho-substitution (2-position) introduces steric hindrance that impairs this interaction . This positional sensitivity means that even isomeric analogs (e.g., 2-chlorophenyl) cannot functionally substitute. Additionally, the solid-state fluorescence behavior of 2-substituted benzothiazoles depends critically on substitution pattern, with 2′-OH being necessary for strong emission—indicating that procurement of this specific chloro analog is essential for experiments where fluorescence background must be controlled or where halogen-dependent photophysical properties are under investigation [1].

2-(4-Chlorophenyl)benzothiazole Comparative Evidence


CYP450IA1 Induction Potency vs. TCDD Benchmark

2-(4-Chlorophenyl)benzothiazole (CPBT) demonstrates potent induction of cytochrome P450IA1 activity in both human (HepG2) and mouse (Hepa-1) hepatoma cell lines, with induction potency exceeding that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the prototypical AhR agonist [1]. In contrast, the 4-formyl analog 2-(4-formylphenyl)benzothiazole (FPBT) shows markedly weaker induction capability, demonstrating that the 4-chloro substituent is not interchangeable with other para-substituted electron-withdrawing groups for this application [1].

Cytochrome P450 induction Aryl hydrocarbon receptor Xenobiotic metabolism

Para vs. Ortho Substitution and CYP Binding

Structure-activity relationship (SAR) analysis reveals a critical positional requirement: para-substitution (4-chloro) in 2-(4-chlorophenyl)benzothiazole optimizes spatial alignment for binding to cytochrome P450 enzymes, whereas ortho-substitution (2-chloro) introduces steric effects that hinder this interaction . This positional specificity has direct implications for antitumor activity, as metabolic activation by CYP enzymes is a key mechanism for this compound class . The 4-chloro substituent thus provides an optimal balance of electronic effects (electron-withdrawing) and steric accessibility that neither the 2-chloro isomer nor alternative 4-substituted analogs (4-fluoro, 4-methyl) can simultaneously achieve.

Structure-activity relationship Drug metabolism Enzyme binding optimization

Melting Point Comparison Across Halogen Analogs

The melting point of 2-(4-chlorophenyl)benzothiazole is 118°C , which represents an intermediate value between its halogen-substituted analogs: 2-(4-fluorophenyl)benzothiazole (melting point approximately 98-102°C) and 2-(4-bromophenyl)benzothiazole (melting point 132-135°C) [1]. This thermal property progression correlates with molecular weight (Cl: 245.73 g/mol; F: 229.27 g/mol; Br: 290.18 g/mol) and halogen atomic radius, providing predictable crystallinity and thermal stability characteristics for formulation and material science applications.

Thermal analysis Crystallinity Formulation development

Crystal Structure Confirmation by X-ray Diffraction

Single-crystal X-ray diffraction analysis provides definitive structural confirmation of 2-(4-chlorophenyl)benzothiazole, with the compound crystallizing in the monoclinic P21/c space group (a = 11.0497(5) Å, b = 14.1040(6) Å, c = 7.1466(3) Å, β = 98.556(4)°, V = 1101.37(8) ų, Z = 4, T = 150 K, Rgt(F) = 0.0298) [1]. The crystal structure reveals the 4-chlorophenyl group connected to the benzothiazole ring through a C-C bond, adopting a more stable stereo-configuration consistent with literature reports [1]. This level of structural characterization at atomic resolution is not uniformly available for all 2-arylbenzothiazole analogs, providing a verifiable identity benchmark for quality control and computational modeling applications.

Crystallography Quality control Structural biology

Commercial Availability and Suzuki Coupling Utility

2-(4-Chlorophenyl)benzothiazole is commercially available from major suppliers including Sigma-Aldrich (as AldrichCPR for early discovery) and TCI Chemicals, with reported purity specifications of ≥98.0% (GC) . In contrast, the 4-bromo analog serves primarily as a Suzuki coupling precursor for synthesizing fluorescent benzothiazole derivatives emitting at 380-450 nm under 330 nm excitation [1], while the 4-fluoro analog finds more limited commercial distribution . This distribution pattern reflects the chloro analog's established position as a versatile scaffold for multiple research applications beyond single-pathway synthetic intermediacy.

Synthetic chemistry Cross-coupling reactions Procurement

Glucocorticoid Receptor Potentiation in Endocrine Screening

In a cell-based bioassay screening environmental chemicals for glucocorticoid receptor activity, 2-(4-chlorophenyl)benzothiazole was identified as one of only three compounds (alongside 3,4,4′-trichlorocarbanilide and isopropyl-N-phenylcarbamate) that potentiated cortisol-induced glucocorticoid receptor activity from a larger screening panel [1]. This specific activity profile distinguishes the compound from other benzothiazole derivatives that were tested but did not exhibit this effect, providing a validated positive control for glucocorticoid potentiation assays.

Endocrine disruption Nuclear receptor Environmental toxicology

2-(4-Chlorophenyl)benzothiazole Application Scenarios


CYP450IA1 Induction Using Non-TCDD Reference

Investigators studying AhR-mediated CYP450 induction can employ 2-(4-chlorophenyl)benzothiazole as a validated potent inducer in human HepG2 and mouse Hepa-1 cell lines, with literature-documented induction levels exceeding TCDD benchmarks [1]. The compound's activity has been confirmed across both protein and mRNA induction endpoints, providing a structurally distinct alternative to dioxin-based inducers [1]. The 4-formyl analog FPBT demonstrates markedly weaker induction and is not a suitable substitute [1].

SAR Studies of Para-Substituted Benzothiazoles

The 4-chloro substituent in this compound provides optimal spatial alignment for cytochrome P450 enzyme binding, whereas ortho-substitution (2-chloro) introduces steric hindrance that impairs this interaction . This positional specificity makes the compound a critical reference in SAR studies examining halogen substitution effects on metabolic activation, with the 4-chloro moiety offering an intermediate electronic profile (electron-withdrawing) and steric accessibility that distinguishes it from 4-fluoro (stronger -I effect), 4-bromo (larger atomic radius), and 4-methyl (electron-donating) analogs .

Screening for Glucocorticoid Receptor Potentiation

In cell-based bioassays for glucocorticoid receptor activity, 2-(4-chlorophenyl)benzothiazole has been validated as one of only three non-steroidal compounds that potentiate cortisol-induced receptor activation [2]. This established activity profile supports its use as a positive control in endocrine disruption screening panels and mechanistic studies of non-steroidal glucocorticoid pathway modulation, with the advantage of documented activity in peer-reviewed toxicology literature [2].

Thermal Analysis & Formulation Development

With a melting point of 118°C, 2-(4-chlorophenyl)benzothiazole occupies an intermediate thermal stability window between the lower-melting 4-fluoro analog (~98-102°C) and higher-melting 4-bromo analog (132-135°C) [3]. This property enables rational selection for applications with specific thermal processing requirements, such as hot-melt extrusion, thermal stability screening of co-formulated materials, or differential scanning calorimetry (DSC) calibration studies where a well-characterized melting endotherm is required .

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